molecular formula C45H47N7O9S3 B605785 纳瓦芬特罗沙星酸盐 CAS No. 1648550-37-1

纳瓦芬特罗沙星酸盐

货号 B605785
CAS 编号: 1648550-37-1
分子量: 926.09
InChI 键: WXFYZNXSBYPTSS-KYWULLABSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Navafenterol, also known as AZD-8871, is a new chemical entity possessing long-acting effect in a single molecule . It belongs to a new class of bronchodilator, the single-molecule muscarinic antagonist and β-agonist . It is being developed for the treatment of chronic obstructive pulmonary disease (COPD) and potentially also asthma (in combination with an inhaled corticosteroid [ICS]) .


Molecular Structure Analysis

Navafenterol saccharinate is a dual-acting, potent, selective, and long-lasting M3-antagonist/β2-agonist (MABA) with long-lasting effects and favorable safety profile . The exact molecular structure is not provided in the search results.

科学研究应用

  1. 安全性、耐受性和药代动力学:在健康志愿者中评估了纳瓦芬特罗的安全性、耐受性和药代动力学。该研究发现纳瓦芬特罗耐受性良好,未报告严重不良事件。它还表现出剂量依赖性药代动力学,支持其进一步的临床开发 (Balaguer et al., 2020).

  2. 对 COPD 患者的疗效:在一项涉及中度至重度 COPD 患者的研究中,与安慰剂相比,纳瓦芬特罗显示出肺功能的显着改善。这是使用 1 秒用力呼气量 (FEV1) 测量的。该研究得出结论,纳瓦芬特罗在 24 小时内表现出持续的支气管扩张,并且耐受性良好 (Singh et al., 2020).

  3. 与其他支气管扩张剂的比较:另一项研究将纳瓦芬特罗与固定剂量联合支气管扩张剂(umeclidinium/vilanterol)在中度至重度 COPD 参与者中进行了比较。结果表明,纳瓦芬特罗显着改善了肺功能并减少了与 COPD 相关的症状,类似于已建立的支气管扩张剂。它还具有相似的安全性 (Singh et al., 2021).

  4. 在哮喘中的应用:一项研究调查了纳瓦芬特罗在轻度哮喘患者中的安全性和有效性。它发现纳瓦芬特罗在所有给药剂量下耐受性良好,并且起效迅速,持续支气管扩张 24-36 小时。这表明其在哮喘治疗中的潜在疗效 (Jiménez et al., 2020).

  5. 支气管保护作用:一项研究探讨了纳瓦芬特罗在人小气道中的支气管保护作用。它表明纳瓦芬特罗显着减弱了由各种药物引起的支气管收缩,主要是通过其 β2 肾上腺素能受体激动剂功能。这突出了其在治疗 COPD 和哮喘中的治疗潜力 (Jude et al., 2023).

作用机制

Navafenterol saccharinate acts as a dual-pharmacology muscarinic antagonist β2-agonist (MABA) . This means it blocks the action of acetylcholine (a neurotransmitter) on muscarinic receptors (M3) and stimulates β2-adrenoceptors. This dual action helps to relax and open the airways, making it easier for COPD patients to breathe .

未来方向

Navafenterol is currently in development for the treatment of COPD and potentially asthma . Clinical trials have shown promising results, with Navafenterol improving lung function and reducing COPD-related symptoms . Future research will likely focus on further evaluating its efficacy, safety, and optimal dosing in larger patient populations.

属性

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-one;[4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N6O6S2.C7H5NO3S/c1-43(25-8-10-26(11-9-25)50-37(48)38(49,33-5-2-19-51-33)34-6-3-20-52-34)17-4-18-44-30-14-7-24(21-29(30)41-42-44)22-39-23-32(46)27-12-15-31(45)36-28(27)13-16-35(47)40-36;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h2-3,5-7,12-16,19-21,25-26,32,39,45-46,49H,4,8-11,17-18,22-23H2,1H3,(H,40,47);1-4H,(H,8,9)/t25?,26?,32-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFYZNXSBYPTSS-CMMZEBJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C2=C(C=C(C=C2)CNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1C2=C(C=C(C=C2)CNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H47N7O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

926.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Navafenterol saccharinate

CAS RN

1648550-37-1
Record name Navafenterol saccharinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648550371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAVAFENTEROL SACCHARINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9GRC4RNX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。